molecular formula C20H20N2O5 B8100100 Fmoc-D-Dap(Ac)-OH CAS No. 1313054-72-6

Fmoc-D-Dap(Ac)-OH

Cat. No.: B8100100
CAS No.: 1313054-72-6
M. Wt: 368.4 g/mol
InChI Key: NJHKPVSGTKWJEN-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Dap(Ac)-OH is a derivative of the amino acid diaminopropionic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and an acetyl group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process, allowing for the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dap(Ac)-OH typically involves the protection of the amino groups of diaminopropionic acid. The Fmoc group is introduced to protect the alpha-amino group, while the acetyl group is used to protect the side chain amino group. The synthesis can be carried out using standard solid-phase peptide synthesis techniques, where the amino acid is attached to a resin and the protecting groups are added sequentially .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of automated systems also allows for the precise control of reaction conditions, such as temperature, pH, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Dap(Ac)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base.

Major Products Formed

The major products formed from these reactions include the desired peptides with the Fmoc and acetyl groups selectively removed or retained as needed for further synthesis steps .

Scientific Research Applications

Fmoc-D-Dap(Ac)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-D-Dap(Ac)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetyl group similarly protects the side chain amino group. These protecting groups are selectively removed at different stages of the synthesis to allow for the formation of peptide bonds in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-Dap(Ac)-OH is unique due to its specific combination of protecting groups and its ability to facilitate the synthesis of peptides with multiple functional groups. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection are crucial .

Properties

IUPAC Name

(2R)-3-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12(23)21-10-18(19(24)25)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHKPVSGTKWJEN-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170328
Record name D-Alanine, 3-(acetylamino)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313054-72-6
Record name D-Alanine, 3-(acetylamino)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313054-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Alanine, 3-(acetylamino)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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